Cas no 1248099-99-1 (methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate)

methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-1-propanoic acid, α-methyl-α-[(1-methylethyl)amino]-, methyl ester
- methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate
- AKOS011190485
- 1248099-99-1
- CS-0346965
- Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate
- methyl 3-(1H-imidazol-1-yl)-2-methyl-2-[(propan-2-yl)amino]propanoate
- EN300-1140178
-
- Inchi: 1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16-4)7-14-6-5-12-8-14/h5-6,8-9,13H,7H2,1-4H3
- InChI Key: PYLLVKPIMSDAFE-UHFFFAOYSA-N
- SMILES: C1N(CC(C)(NC(C)C)C(OC)=O)C=CN=1
Computed Properties
- Exact Mass: 225.147726857g/mol
- Monoisotopic Mass: 225.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- Density: 1.08±0.1 g/cm3(Predicted)
- Boiling Point: 369.8±37.0 °C(Predicted)
- pka: 6.84±0.10(Predicted)
methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140178-0.5g |
methyl 3-(1H-imidazol-1-yl)-2-methyl-2-[(propan-2-yl)amino]propanoate |
1248099-99-1 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1140178-10.0g |
methyl 3-(1H-imidazol-1-yl)-2-methyl-2-[(propan-2-yl)amino]propanoate |
1248099-99-1 | 10g |
$4236.0 | 2023-05-23 | ||
Enamine | EN300-1140178-1.0g |
methyl 3-(1H-imidazol-1-yl)-2-methyl-2-[(propan-2-yl)amino]propanoate |
1248099-99-1 | 1g |
$986.0 | 2023-05-23 | ||
Enamine | EN300-1140178-0.05g |
methyl 3-(1H-imidazol-1-yl)-2-methyl-2-[(propan-2-yl)amino]propanoate |
1248099-99-1 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1140178-0.1g |
methyl 3-(1H-imidazol-1-yl)-2-methyl-2-[(propan-2-yl)amino]propanoate |
1248099-99-1 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1140178-10g |
methyl 3-(1H-imidazol-1-yl)-2-methyl-2-[(propan-2-yl)amino]propanoate |
1248099-99-1 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1140178-0.25g |
methyl 3-(1H-imidazol-1-yl)-2-methyl-2-[(propan-2-yl)amino]propanoate |
1248099-99-1 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417635-50mg |
Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate |
1248099-99-1 | 98% | 50mg |
¥19346.00 | 2024-08-09 | |
Enamine | EN300-1140178-2.5g |
methyl 3-(1H-imidazol-1-yl)-2-methyl-2-[(propan-2-yl)amino]propanoate |
1248099-99-1 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1140178-5.0g |
methyl 3-(1H-imidazol-1-yl)-2-methyl-2-[(propan-2-yl)amino]propanoate |
1248099-99-1 | 5g |
$2858.0 | 2023-05-23 |
methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate Related Literature
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
Additional information on methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate
Introduction to Methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate (CAS No. 1248099-99-1)
Methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate (CAS No. 1248099-99-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of imidazole and features a unique structural arrangement that includes a methyl ester, an imidazole ring, and a tert-butylamine moiety. The combination of these functional groups endows the compound with a range of potential biological activities and pharmacological properties.
The imidazole ring is a key structural feature of this compound, contributing to its biological activity. Imidazole-containing molecules are well-known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. This makes them valuable in the development of drugs for treating a wide range of diseases, from neurological disorders to cancer. The presence of the methyl ester group in methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate suggests that it may have improved solubility and stability compared to its free acid form, which can be advantageous in drug formulation and delivery.
The tert-butylamine moiety is another important structural element that influences the compound's properties. Tert-butylamines are known for their lipophilic nature, which can enhance the compound's ability to cross biological membranes and reach its target sites. This feature is particularly relevant in the context of central nervous system (CNS) disorders, where the blood-brain barrier poses a significant challenge for drug delivery.
Recent research has focused on the potential applications of methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate in various therapeutic areas. For instance, studies have shown that compounds with similar structures exhibit potent anti-inflammatory and analgesic properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that imidazole derivatives with tert-butylamine groups effectively inhibited cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
Moreover, methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate has been investigated for its potential as an anticonvulsant agent. Epilepsy is a complex neurological disorder characterized by recurrent seizures, and there is an ongoing need for new and effective treatments. In preclinical studies, this compound showed promising results in reducing seizure frequency and duration in animal models of epilepsy. The mechanism of action appears to involve modulation of GABAergic neurotransmission, which is a primary target for many anticonvulsant drugs.
In addition to its therapeutic potential, methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate has also been studied for its use as a research tool in biochemical assays. Its unique structure makes it suitable for probing the interactions between imidazole-containing molecules and various biological targets. For example, it has been used to investigate the binding affinities of imidazole derivatives to metal ions such as zinc and copper, which play crucial roles in many enzymatic processes.
The synthesis of methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate involves several steps that require careful control of reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of an appropriate amino acid derivative with an imidazole reagent followed by esterification with methanol. The resulting product can then be purified using techniques such as column chromatography or recrystallization.
From a safety perspective, methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate is generally considered safe when handled under appropriate laboratory conditions. However, like many organic compounds, it should be stored in a cool, dry place away from sources of heat or ignition. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound to minimize the risk of exposure.
In conclusion, methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-y l)aminopropanoate (CAS No. 1248099-99-1) is a versatile compound with significant potential in both therapeutic applications and research settings. Its unique structural features make it an attractive candidate for further investigation into its biological activities and mechanisms of action. As research in this area continues to advance, it is likely that new insights and applications will emerge, further highlighting the importance of this compound in the field of medicinal chemistry.
1248099-99-1 (methyl 3-(1H-imidazol-1-yl)-2-methyl-2-(propan-2-yl)aminopropanoate) Related Products
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)




